molecular formula C24H21N3O2S B3738597 2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-[4-(2-phenylvinyl)phenyl]acetamide CAS No. 6036-34-6

2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-[4-(2-phenylvinyl)phenyl]acetamide

Cat. No.: B3738597
CAS No.: 6036-34-6
M. Wt: 415.5 g/mol
InChI Key: JDKAWRCXJPVLFB-BQYQJAHWSA-N
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Description

This compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring. The presence of the methoxy group (OCH3) and phenylvinyl group attached to the benzimidazole ring could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

Benzimidazole derivatives have a heterocyclic structure, which is an essential scaffold in drug and pharmaceutical development . The methoxy and phenylvinyl groups attached to the benzimidazole ring could potentially influence the compound’s molecular structure and properties.


Chemical Reactions Analysis

Benzimidazole and its derivatives are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Benzimidazole derivatives, for example, are often solid at room temperature, and they may exhibit fluorescence .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on the specific compound and its biological target. Some benzimidazole derivatives have demonstrated anticancer properties, either through targeting specific molecules or non-gene-specific strategies .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some benzimidazole derivatives can be irritating to the eyes, respiratory system, and skin .

Future Directions

Benzimidazole and its derivatives have garnered the attention of medicinal chemists and biologists due to their remarkable medicinal and pharmacological properties . Future research may focus on developing new benzimidazole derivatives with improved efficacy and safety profiles.

Properties

IUPAC Name

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[4-[(E)-2-phenylethenyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-29-20-13-14-21-22(15-20)27-24(26-21)30-16-23(28)25-19-11-9-18(10-12-19)8-7-17-5-3-2-4-6-17/h2-15H,16H2,1H3,(H,25,28)(H,26,27)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKAWRCXJPVLFB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362212
Record name ST50702900
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6036-34-6
Record name ST50702900
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-[4-(2-phenylvinyl)phenyl]acetamide
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2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-[4-(2-phenylvinyl)phenyl]acetamide
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2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-[4-(2-phenylvinyl)phenyl]acetamide
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2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-[4-(2-phenylvinyl)phenyl]acetamide
Reactant of Route 6
2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-[4-(2-phenylvinyl)phenyl]acetamide

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